2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety.
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological systems and interactions.
Industry: This compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-Chloropyridin-4-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
2-(3-Bromopyridin-4-yl)thiazole-4-carboxylic acid: The bromine atom can also influence the compound’s reactivity and interactions
These comparisons highlight the unique properties of this compound, particularly its potential for specific applications in various fields.
Properties
Molecular Formula |
C9H5FN2O2S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
ZZPMNSXBDOLZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.